molecular formula C4H8O5S B6618590 1,3,6,2lambda6-trioxathiocane-2,2-dione CAS No. 1680182-58-4

1,3,6,2lambda6-trioxathiocane-2,2-dione

Cat. No.: B6618590
CAS No.: 1680182-58-4
M. Wt: 168.17 g/mol
InChI Key: GAMIDLJKTNRRAS-UHFFFAOYSA-N
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Description

1,3,6,2λ⁶-Trioxathiocane-2,2-dione is a sulfur-containing heterocyclic compound characterized by an eight-membered ring system incorporating three oxygen atoms, one sulfur atom, and two ketone (dione) groups. Its structure combines sulfonic acid derivatives and cyclic ethers, making it a unique scaffold for studying reactivity, stability, and applications in medicinal chemistry or materials science.

Properties

IUPAC Name

1,3,6,2-trioxathiocane 2,2-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O5S/c5-10(6)8-3-1-7-2-4-9-10/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMIDLJKTNRRAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COS(=O)(=O)OCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: 1,3,6,2lambda6-trioxathiocane-2,2-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions depend on the desired outcome and the nature of the compound .

Common Reagents and Conditions: Common reagents used in the reactions of 1,3,6,2lambda6-trioxathiocane-2,2-dione include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired chemical transformations .

Major Products Formed: The major products formed from the reactions of 1,3,6,2lambda6-trioxathiocane-2,2-dione depend on the specific reaction conditions and reagents used. These products can include various derivatives of the original compound, which may have different chemical and physical properties .

Scientific Research Applications

1,3,6,2lambda6-trioxathiocane-2,2-dione has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential biological activities and therapeutic applications .

Mechanism of Action

The mechanism of action of 1,3,6,2lambda6-trioxathiocane-2,2-dione involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Structural Differences :

  • Ring System : 1-Oxazolidine-2,4-diones feature a five-membered ring with one nitrogen and one oxygen atom, whereas trioxathiocane-2,2-dione has an eight-membered ring with three oxygen and one sulfur atom.
  • Functional Groups : Both compounds include dione moieties, but the trioxathiocane derivative incorporates a sulfur atom in a sulfonic acid configuration, unlike the nitrogen-containing oxazolidine.

Phosphazene Derivatives

Structural Differences :

  • Backbone: Phosphazenes (e.g., tetrachloromonospirocyclotriphosphazenes) feature alternating phosphorus-nitrogen bonds, whereas trioxathiocane derivatives are carbon-oxygen-sulfur systems.
  • Functionalization : Phosphazenes often incorporate spirocyclic or diamine ligands (e.g., carbazolyldiamine) , contrasting with the trioxathiocane’s dione and sulfonic acid groups.

Metal-Dithiolene Complexes

Structural Differences :

  • Ligand System: Dithiolene ligands (e.g., nickel/copper/zinc complexes) bind metals via sulfur atoms , whereas trioxathiocane lacks metal coordination sites but may act as a sulfonate donor.

Reactivity :

  • Dithiolene complexes exhibit redox activity due to metal-sulfur bonding . Trioxathiocane’s sulfur could participate in redox reactions but lacks direct metal-binding capacity.

Key Research Findings and Limitations

  • However, sulfonation and cyclization methods from analogous compounds (e.g., 1-oxazolidine derivatives) suggest feasible routes .
  • Stability Issues : The compound’s sulfur atom may lead to oxidative degradation, requiring inert atmosphere handling.
  • Application Potential: Its sulfonic acid groups could mimic biological sulfates, making it a candidate for enzyme inhibition or drug delivery.

Biological Activity

1,3,6,2lambda6-trioxathiocane-2,2-dione, a compound with the molecular formula C₄H₈O₅S and a molecular weight of 168.17 g/mol, has garnered attention for its potential biological activities. Its unique structure allows it to participate in various chemical reactions, making it a candidate for diverse applications in medicinal chemistry and biological research.

The compound is characterized by its trioxathiocane ring structure, which contributes to its reactivity and interaction with biological systems. It can undergo oxidation, reduction, and substitution reactions, depending on the reagents and conditions used. Its mechanism of action typically involves interactions with specific molecular targets within cells, potentially modulating various biochemical pathways.

Biological Activity

Research indicates that 1,3,6,2lambda6-trioxathiocane-2,2-dione exhibits several biological activities:

  • Antibacterial Activity : The compound has shown promising results against various bacterial strains. For instance, studies have demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL .
  • Antifungal Activity : There is evidence suggesting antifungal properties against Candida albicans, indicating its potential as an antifungal agent .
  • Antineoplastic Potential : Preliminary studies suggest that derivatives of this compound may possess anticancer properties, although further research is necessary to elucidate the specific mechanisms involved.

Case Studies

  • Antibacterial Efficacy : A study conducted on various derivatives of 1,3,6,2lambda6-trioxathiocane-2,2-dione revealed significant antibacterial activity against multiple strains. The results are summarized in Table 1.
Compound DerivativeBacterial StrainMIC (µg/mL)
Derivative AStaphylococcus aureus625
Derivative BStaphylococcus epidermidis750
Derivative CPseudomonas aeruginosa1000
Derivative DEnterococcus faecalis1250
Derivative ECandida albicans500

Table 1: Antibacterial activity of derivatives of 1,3,6,2lambda6-trioxathiocane-2,2-dione

  • In Vitro Studies : In vitro assays have been conducted to explore the cytotoxic effects of the compound on cancer cell lines. Results indicated that certain derivatives could inhibit cell proliferation significantly compared to controls .

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